molecular formula C9H11N2NaO3 B6276074 sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate CAS No. 2763760-35-4

sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B6276074
CAS No.: 2763760-35-4
M. Wt: 218.18 g/mol
InChI Key: GJOWLLGLTCVXEG-UHFFFAOYSA-M
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Description

Sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate is a chemical compound with a unique structure that combines an oxetane ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 3-methyl-3-oxetanemethanol with pyrazole-3-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Advanced purification methods are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce different pyrazole derivatives.

Scientific Research Applications

Sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring and pyrazole ring in its structure allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(3-methyloxetan-3-yl)methanamine: This compound shares the oxetane ring but differs in the presence of a methylamine group instead of the pyrazole ring.

    Sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-5-carboxylate: Similar to the target compound but with a different position of the carboxylate group on the pyrazole ring.

Uniqueness

Sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate is unique due to its specific combination of an oxetane ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2763760-35-4

Molecular Formula

C9H11N2NaO3

Molecular Weight

218.18 g/mol

IUPAC Name

sodium;1-[(3-methyloxetan-3-yl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C9H12N2O3.Na/c1-9(5-14-6-9)4-11-3-2-7(10-11)8(12)13;/h2-3H,4-6H2,1H3,(H,12,13);/q;+1/p-1

InChI Key

GJOWLLGLTCVXEG-UHFFFAOYSA-M

Canonical SMILES

CC1(COC1)CN2C=CC(=N2)C(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

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